molecular formula C18H17ClN4O3S B2904560 N-[(2-chlorophenyl)methyl]-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide CAS No. 899732-60-6

N-[(2-chlorophenyl)methyl]-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide

Cat. No.: B2904560
CAS No.: 899732-60-6
M. Wt: 404.87
InChI Key: FWANMPAVOFVPGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule with several functional groups. It contains a pyrido[2,3-d]pyrimidin-5-yl group, which is a type of heterocyclic aromatic organic compound. It also has a sulfanylacetamide group and a chlorophenyl group. These groups could potentially give the compound various chemical properties and biological activities .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of compounds related to N-[(2-chlorophenyl)methyl]-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide involves complex chemical reactions, starting from basic precursors to achieve the desired molecular structure. For instance, the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides involves esterification, hydrazinolysis, ring closure, and substitution reactions, leading to compounds with potential antibacterial and anti-enzymatic activities (Siddiqui et al., 2014).

Potential Antimicrobial Applications

Research into compounds structurally similar to this compound has shown promising antimicrobial properties. For example, some derivatives have been evaluated for their antibacterial activity, with certain compounds exhibiting significant effectiveness against bacterial strains, thus highlighting their potential as lead compounds for developing new antibacterial agents (Chandrashekaraiah et al., 2014).

Anticancer and Enzyme Inhibition

The compound and its derivatives have also been explored for their potential in cancer treatment and enzyme inhibition. Studies have shown that specific modifications to the pyrimidine moiety can lead to compounds with dual inhibitory action against critical enzymes in cancer cell proliferation, such as thymidylate synthase and dihydrofolate reductase, indicating a possible application in anticancer therapies (Gangjee et al., 2008).

Material Science Applications

Beyond biomedical applications, compounds with similar structures have been investigated for their potential in material science, particularly in the development of new materials with unique properties. The detailed analysis of their molecular structure, vibrational signatures, and conformational behavior provides valuable insights into their interactions and stability, which are crucial for designing advanced materials (Kataev et al., 2021).

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O3S/c1-22-16-15(17(25)23(2)18(22)26)13(7-8-20-16)27-10-14(24)21-9-11-5-3-4-6-12(11)19/h3-8H,9-10H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWANMPAVOFVPGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CC(=C2C(=O)N(C1=O)C)SCC(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.